2-Methylbutyl formate

Description

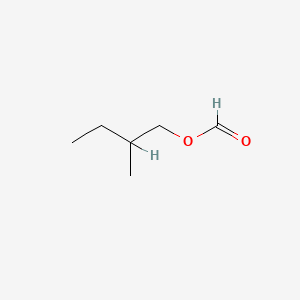

2-Methylbutyl formate (CAS No. 35073-27-9) is an ester widely utilized as a flavoring agent in the food and fragrance industries. It is derived from the esterification of formic acid with 2-methylbutanol, resulting in a molecular formula of C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . The compound is characterized by its fruity, herbaceous aroma, making it a popular choice for enhancing flavors in beverages, confectionery, and perfumes. Its applications are governed by stringent safety and regulatory standards due to its use in consumable products.

Properties

CAS No. |

35073-27-9 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

2-methylbutyl formate |

InChI |

InChI=1S/C6H12O2/c1-3-6(2)4-8-5-7/h5-6H,3-4H2,1-2H3 |

InChI Key |

DWORILFBIRYUDC-UHFFFAOYSA-N |

SMILES |

CCC(C)COC=O |

Canonical SMILES |

CCC(C)COC=O |

Other CAS No. |

35073-27-9 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences :

- Branching: 2-Methylbutyl isovalerate incorporates a branched isovaleroyl group (3-methylbutanoate), increasing steric hindrance compared to the linear formate group in this compound.

- Unsaturation : 3-Methylbut-2-enyl formate contains a double bond, enhancing reactivity toward addition reactions.

- Aromaticity: 2-Methylbutyl 2-hydroxybenzoate includes a phenolic hydroxyl group, enabling hydrogen bonding and altering solubility .

Physical and Chemical Properties

- Volatility: Lower molecular weight esters like this compound (116.16 g/mol) exhibit higher volatility, making them suitable for airborne fragrance applications.

- Hydrolysis Susceptibility : Formate esters (e.g., this compound) hydrolyze more rapidly than bulkier esters like isovalerates due to reduced steric protection of the ester carbonyl group.

- Thermal Stability : The unsaturated 3-methylbut-2-enyl formate may decompose at elevated temperatures via peroxidation of the double bond, limiting its use in high-heat processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.